REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:6]=1[NH2:14].[Cl:15]NC(=O)CCC(N)=O>C(#N)C>[Cl:15][C:9]1[CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[C:6]([NH2:14])=[C:5]([O:4][CH2:3][CH2:2][Cl:1])[CH:10]=1
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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ClCCOC1=C(C(=CC=C1)[N+](=O)[O-])N
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Name
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N-chlorosuccinamide
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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ClNC(CCC(=O)N)=O
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Name
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|
Quantity
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1.3 L
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Type
|
solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated under vacuum
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Type
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ADDITION
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Details
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the residue was diluted with ethyl acetate (500 mL)
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Type
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WASH
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Details
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The organic layer was washed with water (2X, 250 mL) and brine (250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
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CUSTOM
|
Details
|
to give an orange solid residue
|
Type
|
CUSTOM
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Details
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Crystallization from ethyl acetate-hexane
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Type
|
CUSTOM
|
Details
|
gave 33.5 g (95.3%) as orange solid, mp 109-110° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C(=C1)[N+](=O)[O-])N)OCCCl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |